Sodium 4-hydroxy-3,3-dimethylbutanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;4-hydroxy-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,4-7)3-5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGMFSZGFPECGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Reaction
- Starting Material: 3,3-dimethylbutyric acid.
- Halogenating Agents: Phosphorus oxychloride, phosphorus pentachloride, thionyl chloride, chlorine gas, bromine, iodine, triphosgene, or carbon tetrachloride. Thionyl chloride and chlorine gas are preferred for cost-effectiveness and operational ease.
- Solvents: Dichloromethane, ethyl acetate, dichloroethane, tetrahydrofuran, or cyclohexane.
- Conditions: Temperature maintained at or below 25 °C, often controlled between 0 to 5 °C to improve yield and purity.
- Outcome: Formation of 2-chloro-3,3-dimethylbutyric acid intermediate.
Example:
50 g of 3,3-dimethylbutyric acid stirred in 120 mL cyclohexane, cooled below 5 °C, chlorine gas introduced at 20-25 °C until reaction completion, solvent removed under 50 °C to isolate halogenated intermediate.
Hydrolysis Reaction
- Objective: Convert halogen substituent to hydroxyl group.
- Reagents: Inorganic acids (HCl, H2SO4, H3PO4, polyphosphoric acid) or bases (NaOH, KOH, Na2CO3, NaHCO3, K2CO3).
- Conditions: Temperature range 30 to 80 °C.
- Process: The halogenated intermediate is treated with aqueous base or acid to hydrolyze the halogen to hydroxyl, resulting in 4-hydroxy-3,3-dimethylbutanoic acid.
- Extraction: Post-reaction extraction with dichloromethane or ethyl acetate to remove impurities.
Example:
Residue from halogenation treated with 130 g of 25% KOH aqueous solution at 75-80 °C, followed by extraction with 50 mL dichloromethane.
Oxidation Reaction
- Catalysts: TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) used catalytically (3-5 wt% relative to substrate) along with catalytic promoters such as ferric chloride, sodium nitrite, and crown ethers (18-crown-6 or 15-crown-5).
- Oxidizing Agents: Air (preferred for cost and environmental reasons), hydrogen peroxide, sodium periodate, sodium hypochlorite, sodium hypobromite, oxygen.
- Solvents: Mixed solvent systems of water with toluene, dichloroethane, trifluorotoluene, or dichloromethane.
- Conditions: Temperature range 30 °C to reflux temperature; reaction time varies (e.g., 3-4 hours).
- Outcome: Oxidation of hydroxy intermediate to 3,3-dimethyl-2-oxobutanoic acid.
Example:
Water layer containing hydrolyzed intermediate mixed with TEMPO (1.75 g), ferric trichloride (0.8 g), sodium nitrite (0.8 g), and 18-crown-6 ether (0.5 g) in trifluorotoluene (120 mL), air introduced at room temperature for 4 hours.
Acidification and Extraction
- After oxidation, the reaction mixture is acidified (pH < 1) using dilute hydrochloric acid or polyphosphoric acid.
- The acidified mixture is extracted with organic solvents such as dichloromethane or toluene.
- The organic layer is concentrated under reduced pressure and dried to obtain the purified acid.
Formation of Sodium Salt
- The purified 4-hydroxy-3,3-dimethylbutanoic acid is neutralized with sodium hydroxide solution (commonly 30% NaOH).
- Conditions: Temperature around 30-35 °C with stirring until complete neutralization.
- The resulting sodium salt, sodium 4-hydroxy-3,3-dimethylbutanoate, is isolated by concentration and drying.
Comparative Data Table of Preparation Conditions and Yields
| Step | Conditions/Parameters | Reagents/Catalysts | Yield (%) | Purity (Gas Phase) | Notes |
|---|---|---|---|---|---|
| Halogenation | 0-5 °C, cyclohexane solvent, chlorine gas | Chlorine gas, 3,3-dimethylbutyric acid | - | - | Controlled temp to avoid decomposition |
| Hydrolysis | 75-80 °C, aqueous KOH (25%) | KOH, dichloromethane extraction | - | - | Efficient halogen to hydroxyl conversion |
| Oxidation | RT-80 °C, 3-4 h, mixed solvent (water + toluene) | TEMPO (3-5 wt%), FeCl3, NaNO2, crown ether | 75-93 | 98.4-99.1% | Air as oxidant preferred for cost & purity |
| Acidification & Extraction | pH < 1, dilute HCl or polyphosphoric acid | Dilute HCl, dichloromethane | - | - | Removes impurities, improves purity |
| Salt Formation | 30-35 °C, neutralization with 30% NaOH | NaOH | - | - | Produces sodium salt of the acid |
Research Findings and Notes
- The use of TEMPO catalyst with a catalytic assistant mixture of ferric chloride, sodium nitrite, and crown ether significantly improves oxidation efficiency and yield, with reported yields up to 92.8% and purity exceeding 99%.
- Air as an oxidant is favored due to low cost, mild conditions, and minimal waste generation compared to traditional oxidants like sodium hypochlorite or hydrogen peroxide.
- The choice of solvent systems, especially mixed aqueous-organic solvents, facilitates better phase separation and product isolation.
- Hydrolysis can be efficiently performed under acidic or basic conditions, with alkaline hydrolysis (using KOH or NaOH) being common for industrial scalability.
- The halogenation step requires careful temperature control to avoid side reactions and degradation of sensitive reagents.
- The final sodium salt is typically obtained by neutralization of the purified acid with sodium hydroxide, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Sodium 4-hydroxy-3,3-dimethylbutanoate is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate metabolic pathways and enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of sodium 4-hydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Sodium 4-Hydroxy-3-phenylbutanoate
Key Differences :
- Substituents : A phenyl group replaces the two methyl groups at position 3 (C₁₀H₁₁O₃Na, estimated MW ~202 vs. 154.14 for the dimethyl variant) .
- Properties : The phenyl group introduces steric bulk and hydrophobicity, likely reducing water solubility compared to the dimethyl variant.
- Applications : Both are sodium salts, but the phenyl variant’s aromaticity may influence biological interactions (e.g., binding to aromatic receptors) .
Propan-2-yl 4-Hydroxy-3,3-dimethylbutanoate
Key Differences :
- Functional Group : Neutral ester (C₉H₁₈O₃, MW 174.24) vs. ionic sodium salt .
- Properties: Lower water solubility but higher organic phase compatibility. The ester is typically used as a synthetic intermediate (95% purity) in non-polar reactions .
- Applications : Likely employed in organic synthesis (e.g., prodrug formulations or ester hydrolysis reactions).
Ethyl 2-Cyano-3,3-dimethyl-4-phenylbutanoate
Key Differences :
- Substituents: Cyano group at position 2 and phenyl at position 4 (C₁₅H₁₉NO₂, MW 245.32) .
- Applications : Specialized syntheses (e.g., nitrile-to-amide conversions in drug development) .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight | Substituents | Functional Groups | Solubility | Applications |
|---|---|---|---|---|---|---|
| Sodium 4-hydroxy-3,3-dimethylbutanoate | C₆H₁₁O₃Na | 154.14 | 3,3-dimethyl, 4-hydroxy | Carboxylate, hydroxyl | High (aqueous) | Pharmaceuticals, buffers |
| Sodium 4-hydroxy-3-phenylbutanoate | C₁₀H₁₁O₃Na | ~202 | 3-phenyl, 4-hydroxy | Carboxylate, hydroxyl | Moderate | Targeted drug delivery |
| Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate | C₉H₁₈O₃ | 174.24 | 3,3-dimethyl, 4-hydroxy | Ester, hydroxyl | Low (organic) | Organic synthesis |
| Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate | C₁₅H₁₉NO₂ | 245.32 | 2-cyano, 3,3-dimethyl, 4-phenyl | Ester, cyano | Low (organic) | Specialty intermediates |
Research Findings and Implications
- Sodium Salt Stability: this compound’s storage at +4°C suggests stability under refrigeration, critical for pharmaceutical use .
- Ester Reactivity: Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate’s 95% purity indicates utility as a precursor, though purification may be required for sensitive applications .
- Phenyl vs. Methyl Effects: The phenyl group in Sodium 4-hydroxy-3-phenylbutanoate may enhance lipid membrane permeability but reduce solubility, impacting bioavailability .
- Cyano Group Utility: Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate’s nitrile group enables click chemistry or amidation, broadening synthetic versatility .
Biological Activity
Sodium 4-hydroxy-3,3-dimethylbutanoate, commonly referred to as sodium 4-hydroxy-2,2-dimethylbutanoate, is a compound of considerable interest in biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group and two methyl groups on the butanoate backbone. This unique structure contributes to its solubility in water and its reactivity with biological molecules. The molecular formula is CHNaO, with a molecular weight of approximately 154.14 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. It has been shown to modulate enzyme activities, influencing cellular signaling and metabolic processes. The hydroxyl group allows for hydrogen bonding, enhancing its reactivity with biological targets .
Key Mechanisms:
- Enzyme Modulation : Influences metabolic pathways by interacting with enzymes involved in various biochemical reactions.
- Cell Signaling : Potentially impacts cellular signaling pathways through receptor interactions .
Biological Activities
This compound exhibits a range of biological activities that highlight its significance in research:
- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Metabolic Regulation : It may play a role in regulating metabolic disorders by influencing key metabolic enzymes.
- Therapeutic Potential : Investigated for potential applications in treating conditions such as obesity and diabetes due to its effects on glucose metabolism .
Comparative Analysis
To better understand the distinct properties of this compound, it can be compared with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Sodium 4-hydroxybutanoate | Hydroxyl group on butanoate backbone | Modulates neurotransmitter release |
| Sodium 2,2-dimethylbutanoate | Two methyl groups on butanoate backbone | Antioxidant properties |
| Sodium 4-hydroxy-2-methylbutanoate | Hydroxyl and methyl group | Inhibits specific enzyme activities |
This table illustrates how this compound stands out due to its unique combination of functional groups that enhance its versatility in biological applications .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Metabolic Effects : Research demonstrated that administration of this compound improved insulin sensitivity in animal models of diabetes. The study highlighted significant reductions in blood glucose levels post-treatment .
- Antioxidant Activity Assessment : A comparative study showed that this compound exhibited higher antioxidant activity than other related compounds. This was measured using assays that quantify free radical scavenging capabilities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Sodium 4-hydroxy-3,3-dimethylbutanoate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via neutralization of 4-hydroxy-3,3-dimethylbutanoic acid with sodium hydroxide. Evidence from analogous sodium salts (e.g., Sodium 4-hydroxy-2-methylbutanoate) highlights the use of inert solvents (e.g., dry THF) and controlled reaction temperatures to minimize byproducts . Post-synthesis, purification via column chromatography or recrystallization improves purity, as demonstrated in related ester syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming the hydroxyl and methyl group positions (e.g., δ ~1.02 ppm for methyl groups in analogous compounds) . Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹), while mass spectrometry validates molecular weight (e.g., m/z 140–154 g/mol for related sodium salts) .
Q. How is the compound screened for preliminary biological activity in vitro?
- Methodology : In vitro assays using enzyme inhibition models (e.g., laccase or dehydrogenase systems) assess interactions. For example, hydroxyl group-mediated hydrogen bonding, as seen in similar hydroxybutanoates, can modulate enzymatic activity . Cell viability assays (MTT or resazurin-based) evaluate cytotoxicity in mammalian cell lines .
Advanced Research Questions
Q. What molecular mechanisms underlie the compound’s interaction with metabolic pathways?
- Methodology : Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis . In vitro validation via kinetic assays (e.g., NADH oxidation rates) quantifies inhibition potency. The hydroxyl and methyl groups enhance steric and electronic interactions, as observed in structurally related compounds .
Q. How do enantiomeric differences impact biological activity, and how are they resolved?
- Methodology : Chiral chromatography (e.g., using Chiralpak AD-H columns) separates enantiomers. Activity comparisons via IC₅₀ assays reveal stereospecific effects. For example, (S)-enantiomers of analogous esters show higher receptor affinity due to optimal spatial alignment .
Q. What factors influence the compound’s stability in aqueous vs. non-polar solvents?
- Methodology : Stability studies under varying pH (1–13) and temperatures (4–60°C) use HPLC to monitor degradation. Sodium salts of hydroxybutanoates are prone to hydrolysis in acidic conditions, requiring buffered storage (pH 7–9) . Lyophilization enhances shelf life in solid form .
Q. How can conflicting structural data (e.g., molecular formula discrepancies) be resolved?
- Methodology : Cross-validation via high-resolution mass spectrometry (HRMS) and elemental analysis clarifies molecular formulas. For instance, discrepancies in sodium salt stoichiometry (e.g., C₅H₉NaO₃ vs. C₆H₁₁NaO₃) may arise from hydration states or counterion variations .
Q. What strategies elucidate interactions between this compound and lipid membranes?
- Methodology : Langmuir monolayer assays measure changes in membrane surface pressure upon compound insertion. Fluorescence anisotropy using DPH probes quantifies membrane fluidity modulation. The compound’s amphiphilic nature, akin to hydroxy fatty acids, facilitates bilayer penetration .
Q. How can computational modeling predict off-target effects in complex biological systems?
- Methodology : Molecular dynamics simulations (e.g., GROMACS) model interactions with non-target proteins. Pharmacophore mapping identifies shared binding motifs with unintended targets, such as cytochrome P450 enzymes. Validation via metabolomics (LC-MS/MS) detects downstream metabolite perturbations .
Notes on Evidence Utilization
- Structural analogs (e.g., Sodium 4-hydroxy-2-methylbutanoate ) and 4-amino-2-hydroxy-3,3-dimethylbutanoic acid ) informed synthesis and biological mechanisms.
- Spectral data from methyl ester derivatives guided characterization protocols.
- Stability and enantiomer studies leveraged methodologies from related sodium salts and esters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
